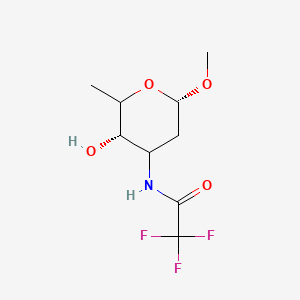

Methyl N-trifluoroacetyldaunosaminide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

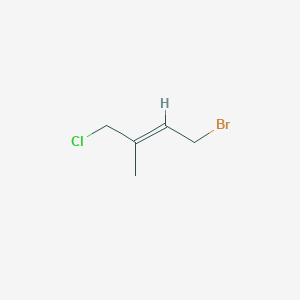

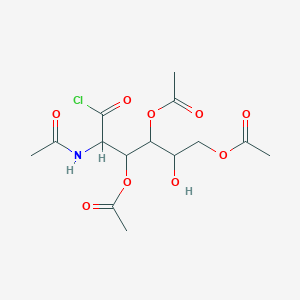

The synthesis of Methyl N-trifluoroacetyldaunosaminide and related compounds involves several chemical strategies, including formal syntheses from achiral precursors like methyl sorbate through enzymatic chiral induction and diastereoselective conjugated addition processes. These methods highlight the chemical versatility and the ability to introduce trifluoroacetyl groups into complex molecules (Nagumo et al., 1995). Moreover, a stereoselective synthesis approach using hetero-Diels-Alder reactions has been demonstrated to construct the pyranose ring system, further showcasing the compound's synthetic accessibility (Hayman et al., 2006).

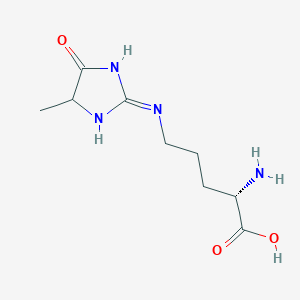

Molecular Structure Analysis

Understanding the molecular structure of Methyl N-trifluoroacetyldaunosaminide is crucial for its chemical characterization. Although specific studies on its molecular structure were not directly identified, related analyses on compounds like methyl trifluoroacetate provide insights into the structural aspects of trifluoroacetylated molecules, including bond lengths, angles, and conformational preferences, which are relevant for comprehending the molecular architecture of Methyl N-trifluoroacetyldaunosaminide (Kuze et al., 2015).

Scientific Research Applications

Methyl N-trifluoroacetyldaunosaminide has been synthesized from different precursors for various applications. For example, it was synthesized from methyl sorbate based on enzymatic chiral induction and diastereoselective addition, indicating its relevance in chemical synthesis and potential pharmaceutical applications (Nagumo et al., 1995).

Trifluoroacetylation of various groups (amine, hydroxyl, thiol) has been achieved under mild, non-acidic conditions using reagents like N-Methyl-bis(trifluoroacetamide), indicating its utility in modifying biochemical molecules (Donike, 1973).

Derivatives of Methyl N-trifluoroacetyldaunosaminide, such as (S)-2-fluoro-L-daunosamine and (S)-2-fluoro-D-ristosamine, have been synthesized, showing its adaptability in creating structurally varied compounds for possibly diverse applications (Baer & Jaworska-Sobiesiak, 1985).

Methyl N-trifluoroacetyldaunosaminide has been used in photoinduced acylnitrene aziridination in the syntheses of L-daunosamine and L-ristosamine glycosides, which are important in the development of antibiotics and other therapeutic agents (Mendlik et al., 2006).

Innovative synthetic methods involving Methyl N-trifluoroacetyldaunosaminide have been developed, such as its synthesis via an aldehyde-selective Wacker oxidation in a vinyl group transfer route (Friestad et al., 2007).

properties

IUPAC Name |

2,2,2-trifluoro-N-[(3S,6S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO4/c1-4-7(14)5(3-6(16-2)17-4)13-8(15)9(10,11)12/h4-7,14H,3H2,1-2H3,(H,13,15)/t4?,5?,6-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZHBFJQGCCEPR-GOXNJFHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC)NC(=O)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H](C(C[C@H](O1)OC)NC(=O)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)

![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1141093.png)